molecular formula C26H33FO6 B12415378 21-Desacetyl Amcinonide-D4

21-Desacetyl Amcinonide-D4

Cat. No.: B12415378
M. Wt: 464.6 g/mol
InChI Key: FLDUYPKFSAAGBK-RWAHXCHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Desacetyl Amcinonide-D4 is a synthetic corticosteroid derivative used primarily in scientific research. It is a deuterated form of 21-Desacetyl Amcinonide, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This compound is often used in proteomics research and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Desacetyl Amcinonide-D4 involves multiple steps, starting from the parent compound Amcinonide. The process typically includes deacetylation and deuteration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

21-Desacetyl Amcinonide-D4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

21-Desacetyl Amcinonide-D4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 21-Desacetyl Amcinonide-D4 involves its interaction with specific molecular targets, such as phospholipase A2 inhibitory proteins. These interactions lead to the inhibition of the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes. The compound exerts its effects by modulating these pathways, thereby reducing inflammation and related symptoms .

Comparison with Similar Compounds

Similar Compounds

    Amcinonide: The parent compound, used as a topical corticosteroid.

    Triamcinolone Acetonide: Another corticosteroid with similar anti-inflammatory properties.

    Fluocinolone Acetonide: A corticosteroid used in dermatology.

Uniqueness

21-Desacetyl Amcinonide-D4 is unique due to its deuterated structure, which enhances its stability and allows for more precise analytical measurements in research applications. This makes it particularly valuable in studies requiring high accuracy and reproducibility .

Properties

Molecular Formula

C26H33FO6

Molecular Weight

464.6 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-1',1',2',2'-tetradeuterio-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,4'-cyclopentane]-16-one

InChI

InChI=1S/C26H33FO6/c1-22-10-7-16(29)11-15(22)5-6-17-18-12-21-26(20(31)14-28,33-24(32-21)8-3-4-9-24)23(18,2)13-19(30)25(17,22)27/h7,10-11,17-19,21,28,30H,3-6,8-9,12-14H2,1-2H3/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1/i3D2,4D2

InChI Key

FLDUYPKFSAAGBK-RWAHXCHUSA-N

Isomeric SMILES

[2H]C1(CC2(CC1([2H])[2H])O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@]5([C@H](C[C@@]4([C@@]3(O2)C(=O)CO)C)O)F)C)[2H]

Canonical SMILES

CC12CC(C3(C(C1CC4C2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O

Origin of Product

United States

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